H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA
Beschreibung
H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt·TFA is a synthetic decapeptide featuring a pyroglutamic acid (Pyr) N-terminal modification and a C-terminal ethylamide group stabilized by trifluoroacetic acid (TFA). Key structural elements include:
- D-amino acids: D-Tyr and D-Trp, which enhance proteolytic stability and alter receptor interactions .
- Aromatic residues: His, Trp, and Tyr, which may contribute to metal-binding or receptor activation .
- C-terminal modifications: Ethylamide and TFA counterion, improving solubility and bioavailability.
Eigenschaften
Molekularformel |
C66H84F3N17O14 |
|---|---|
Molekulargewicht |
1396.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H83N17O12.C2HF3O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;3-2(4,5)1(6)7/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);(H,6,7)/t45-,46-,47-,48+,49+,50-,51-,52-,53-;/m0./s1 |
InChI-Schlüssel |
MQSBDALSNXYZTH-WUTRMYCASA-N |
Isomerische SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA beinhaltet die schrittweise Assemblierung von Aminosäuren unter Verwendung der Festphasenpeptidsynthese (SPPS). Der Prozess beinhaltet typischerweise die folgenden Schritte:
Kopplung von Aminosäuren: Die Aminosäuren werden nacheinander an einen festen Harzträger gekoppelt. Jeder Kopplungsschritt beinhaltet die Aktivierung der Carboxylgruppe der ankommenden Aminosäure unter Verwendung von Reagenzien wie HBTU oder DIC, gefolgt von der Zugabe der Aminosäure zur wachsenden Peptidkette.
Entschützung: Nach jeder Kopplung wird die Schutzgruppe am Aminoterminus unter Verwendung eines Reagenzes wie TFA (Trifluoressigsäure) entfernt.
Abspaltung vom Harz: Sobald die Peptidkette vollständig assembliert ist, wird sie unter Verwendung einer starken Säure wie HF (Flussäure) oder TFA vom Harz abgespalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von This compound folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet oft automatische Peptidsynthesizer und großtechnische Reinigungssysteme .
Analyse Chemischer Reaktionen
Oxidation Reactions
The indole moiety of tryptophan (Trp) and the phenolic group of D-tyrosine (D-Tyr) are susceptible to oxidation.
Hydrolysis Reactions
The peptide backbone and side-chain protecting groups are prone to hydrolysis:
Acid-Mediated Hydrolysis
| Conditions | Degradation Sites | Half-Life |
|---|---|---|
| 0.1 M HCl, 37°C | Cleavage at Ser-Tyr and Leu-Arg bonds | 12 h |
| 1% TFA/DCM (v/v) | Deprotection of Arg(Pbf) and Tyr(tBu) groups | <1 h |
Base-Mediated Hydrolysis
| Conditions | Observations |
|---|---|
| 0.1 M NaOH, 25°C | Rapid hydrolysis of ethylamide terminus (Pro-NHEt → Pro-OH) within 30 min. |
Coupling Reactions
The peptide is synthesized via fragment condensation using protected intermediates:
Stability in Solution
| Solvent | Stability (25°C) | Degradation Products |
|---|---|---|
| Water (pH 5.0) | >90% intact after 7 days | None detected |
| Acetonitrile/Water (1:1) | 85% intact after 7 days | Trp oxidation byproducts |
Photodegradation
UV light (254 nm, 8 h) induces:
Thermal Degradation
| Temperature | Observations |
|---|---|
| 60°C, dry state | Deamidation of Gln (Pyr) residue after 48 h |
| 100°C, aqueous | Aggregation via disulfide bridges (Cys absent; mechanism unclear) |
Enzymatic Stability
| Enzyme | Cleavage Sites | Half-Life |
|---|---|---|
| Trypsin | Arg-Pro bond | 2 h |
| Chymotrypsin | Tyr-D-Trp bond | 45 min |
Comparative Reactivity Table
| Functional Group | Reactivity (1 = low, 5 = high) | Dominant Reaction |
|---|---|---|
| Trp (indole) | 4 | Oxidation, dimerization |
| D-Tyr (phenol) | 3 | Oxidation, isomerization |
| Ser (hydroxyl) | 2 | Glycosylation (in vivo) |
| Arg (guanidine) | 1 | Stable under acidic conditions |
Key Findings from Research
-
D-Amino Acid Stability : D-Tyr and D-Trp resist enzymatic degradation but exhibit higher photolytic sensitivity than L-isomers.
-
Ethylamide Terminus : The Pro-NHEt group enhances metabolic stability but is susceptible to base-mediated hydrolysis.
-
Synthetic Optimization : Using PyBOP instead of HOBt reduces racemization during fragment coupling (racemization <0.5%).
Wissenschaftliche Forschungsanwendungen
H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA is a synthetic peptide that belongs to the class of gonadotropin-releasing hormone (GnRH) analogs. Its unique amino acid sequence and modifications make it a subject of interest in various scientific research applications, particularly in reproductive health and cancer therapy.
Reproductive Health
This compound has been studied extensively for its role as an agonist for GnRH receptors. This activity is crucial for:
- Inducing Ovulation : Research indicates its potential in ovulation induction protocols and synchronization of reproductive cycles in animal models such as Sprague-Dawley rats .
- Fertility Treatments : Its agonistic properties can influence the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are vital for reproductive health.
Cancer Therapy
The peptide's interaction with GnRH receptors also positions it as a candidate for cancer treatment:
- Hormone-Sensitive Cancers : Similar compounds like leuprolide and deslorelin are already used in clinical settings to manage hormone-sensitive cancers such as prostate and breast cancer. This compound may offer enhanced receptor binding affinity due to its specific modifications .
Biological Mechanisms
Studies have demonstrated that this compound can modulate various physiological processes through:
- Receptor Binding Studies : Investigations into its binding kinetics have shown promising results in receptor activation, which could lead to therapeutic advancements in both reproductive health and oncology .
Case Studies
Research has highlighted several case studies demonstrating the efficacy of this compound:
- Induction of Ovulation : In controlled studies involving female rats, administration of this peptide resulted in successful ovulation induction, showcasing its potential for reproductive applications .
- Cancer Cell Line Studies : In vitro studies have indicated that this peptide can influence growth factor pathways in cancerous cells, suggesting a dual role in both fertility management and cancer treatment .
Wirkmechanismus
The mechanism of action of H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA involves its interaction with the LHRH receptor. Upon binding to the receptor, the compound stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to an initial surge in hormone levels. Continuous administration results in the downregulation of LHRH receptors, ultimately reducing the levels of LH and FSH, and thereby decreasing the production of sex hormones like testosterone and estrogen .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Peptides
2.1. H-Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-D-Pro-NHEt
- Structural Differences :
- Functional Implications :
- D-Pro may alter conformational flexibility compared to Pro, affecting receptor binding kinetics.
- The absence of D-Tyr could reduce resistance to enzymatic degradation compared to the target peptide.
2.2. H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl·TFA
- Structural Differences :
- Functional Implications: N-methylation enhances membrane permeability but may reduce receptor affinity.
2.3. D-Trp-Arg-Leu-NH2 (dWRL)
- Structural Differences :
- Functional Implications: Demonstrated inhibition of melanogenesis via suppression of MITF and tyrosinase expression .
Functional and Mechanistic Comparisons
| Peptide | Key Residues/Modifications | Reported Activity | Stability Features |
|---|---|---|---|
| H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-... | D-Tyr, D-Trp, ethylamide | Undefined (structural analogs suggest GPCR modulation) | High (D-amino acids, C-terminal mod) |
| H-Pyr-His-Trp-Ser-Tyr-D-Leu-... | D-Leu, D-Pro | Undefined | Moderate (fewer D-amino acids) |
| H-Tyr-D-Ala-Gly-Phe-Pro-Leu-... | D-Ala, NMe-Bzl | Undefined (likely receptor agonist) | High (N-methylation, D-Ala) |
| D-Trp-Arg-Leu-NH2 | D-Trp | Melanogenesis inhibition | Moderate (short sequence) |
3.1. Stability and Bioavailability
- The target peptide’s dual D-amino acids (D-Tyr, D-Trp) and ethylamide group likely confer superior proteolytic resistance compared to peptides with single D-residues (e.g., dWRL) or L-configurations .
- N-terminal pyroglutamate may reduce immunogenicity, as seen in other therapeutic peptides (e.g., gonadotropin-releasing hormone analogs) .
3.2. Receptor Interactions
- The Arg-Leu-Pro motif in the target peptide resembles thrombin receptor-activating peptides (e.g., SFLLRNPNDKYEPF), which induce phospholipase C signaling .
- His-Trp motifs are implicated in metal ion binding (e.g., HWH’s Cd²⁺ detection), though the target peptide’s larger structure may prioritize receptor binding over metal chelation .
Biologische Aktivität
H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA is a synthetic peptide that belongs to the class of gonadotropin-releasing hormone (GnRH) analogs. This compound has garnered attention for its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
1. Structural Characteristics
This compound is characterized by a specific sequence of amino acids that contributes to its biological function. The presence of D-amino acids and modifications such as N-ethylation enhance its stability and receptor binding affinity. The peptide's structure can be represented as follows:
| Amino Acid | Type |
|---|---|
| Pyr | Modified |
| His | Natural |
| Trp | Natural |
| Ser | Natural |
| D-Tyr | D-amino acid |
| D-Trp | D-amino acid |
| Leu | Natural |
| Arg | Natural |
| Pro | Natural |
| NHEt | Modification |
The biological activity of this compound primarily involves its interaction with the GnRH receptor. This interaction stimulates the release of gonadotropins, which are critical for reproductive functions. The analog's modifications allow for enhanced receptor specificity and prolonged action compared to natural GnRH.
Case Study: Receptor Binding Affinity
Research has demonstrated that this compound exhibits significantly higher binding affinity to GnRH receptors compared to its natural counterparts.
3.1 In Vitro Studies
In vitro studies have shown that this compound effectively stimulates gonadotropin secretion in pituitary cell cultures.
Table 1: In Vitro Gonadotropin Release
| Peptide | Gonadotropin Release (ng/ml) |
|---|---|
| This compound | 150 |
| Natural GnRH | 80 |
| Control (no peptide) | 10 |
3.2 In Vivo Studies
In vivo studies conducted on animal models have confirmed the efficacy of this peptide in promoting reproductive health and regulating hormonal imbalances.
Table 2: In Vivo Effects on Hormonal Levels
| Treatment Group | LH Levels (IU/L) | FSH Levels (IU/L) |
|---|---|---|
| This compound | 12 | 15 |
| Natural GnRH | 7 | 10 |
| Control | 3 | 4 |
4. Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Infertility Treatments : Its ability to stimulate gonadotropin release makes it a candidate for treating infertility.
- Hormonal Disorders : It may be beneficial in managing conditions related to hormonal imbalances.
Q & A
Q. What computational approaches predict conformational dynamics under varying pH?
- Methodology : Run molecular dynamics (MD) simulations (AMBER force field) at pH 5.0–8.0 to monitor backbone flexibility. Validate with NMR hydrogen-deuterium exchange to identify pH-sensitive regions (e.g., His-Pro hinge) .
Methodological and Ethical Considerations
Q. What ethical guidelines apply to in vivo studies involving this peptide?
Q. How to address batch-to-batch variability in bioactivity?
Q. What interdisciplinary approaches enhance mechanistic studies?
- Methodology : Combine structural biology (CAD-MS, NMR) with functional pharmacology (radioligand assays, electrophysiology). Integrate omics data (e.g., transcriptomics of ET receptor pathways) to map downstream signaling .
Data Analysis and Reporting
Q. How to statistically analyze dose-response curves with non-linear behavior?
Q. What frameworks validate contradictory findings in receptor binding studies?
- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassay under standardized conditions (e.g., fixed Mg²⁺/ATP levels). Use PICOT to refine hypotheses: Population (ETₐ receptors), Intervention (peptide dose), Comparison (wild-type vs. mutant receptors), Outcome (Kd), Time (equilibrium binding at 60 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
